4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one
Overview
Description
4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one is a heterocyclic compound that exhibits significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes exist for the preparation of 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a combination of pyrrole derivatives and hydrazine reagents can undergo cyclization in the presence of catalysts to form the desired compound. Reaction conditions typically involve moderate to high temperatures and the use of inert atmospheres to prevent undesired side reactions.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. These methods often involve the use of continuous flow reactors, where reagents are combined and reacted under carefully monitored conditions. The use of automated systems can enhance reproducibility and efficiency, making it feasible to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized to form various oxo-derivatives.
Reduction: : It can be reduced to alter the oxidation state of the nitrogen atoms within the ring.
Substitution: : Both electrophilic and nucleophilic substitution reactions can be carried out at different positions on the ring structure.
Oxidation: : Common reagents include hydrogen peroxide and various metal oxides.
Reduction: : Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: : Halogens (e.g., chlorine, bromine) and nucleophiles like amines and alkoxides are commonly involved.
Major Products Formed: The major products formed from these reactions vary widely depending on the reagents and conditions used. typical products can include various hydroxylated, aminated, and alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one is often used as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in multiple types of chemical reactions, making it a versatile building block.
Biology: In biological research, this compound has been explored for its potential as an enzyme inhibitor. Studies have shown that it can interact with certain biological targets, influencing various biochemical pathways.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They show promise in the development of new therapeutics for diseases such as cancer and neurological disorders.
Industry: From an industrial perspective, this compound is valuable for the synthesis of dyes, polymers, and other specialty chemicals. Its unique structure allows it to impart specific properties to these materials.
Mechanism of Action
The mechanism of action of 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one involves its ability to bind to specific molecular targets. This binding can result in the inhibition or activation of various enzymes, affecting cellular pathways. The precise molecular interactions often depend on the functional groups present in the compound and their ability to form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules.
Comparison with Similar Compounds
Similar Compounds:
Pyrrolopyridazine: : Another fused heterocycle with similar biological activity but different substitution patterns.
Pyrrolopyrimidine: : Contains a pyrrole fused to a pyrimidine ring, offering distinct chemical properties.
Pyridopyrazine: : Features a pyridine fused to a pyrazine ring, leading to unique reactivity.
Uniqueness: 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one stands out due to its specific ring structure and hydroxyl group, which impart unique reactivity and biological activity compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a compound of significant interest in scientific research and industrial applications.
This compound's versatility and potential make it a valuable subject of study across multiple disciplines, promising new advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-hydroxy-1H-pyrrolo[1,2-b]pyridazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-7(11)8-9-3-1-2-5(6)9/h1-4,10H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCPUGGZZIWUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716201 | |
Record name | 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270902-36-8 | |
Record name | 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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